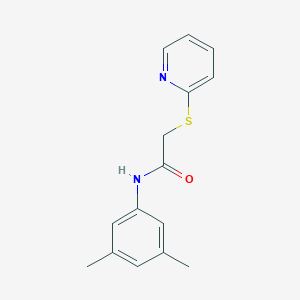

N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-7-12(2)9-13(8-11)17-14(18)10-19-15-5-3-4-6-16-15/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVJMPGCAOLVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide typically involves the reaction of 3,5-dimethylphenylamine with 2-chloropyridine-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide has been investigated for its potential as a pharmacological agent. It exhibits properties that may be beneficial in treating various diseases, particularly in the fields of oncology and neurology.

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. Research has shown that similar compounds can induce apoptosis in cancer cells while sparing normal cells. For instance, compounds with structural similarities have demonstrated cytotoxic effects against human breast and prostate cancer cell lines.

- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases. Studies have indicated that derivatives of this compound can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic neurotransmission.

Biological Research

Biochemical Assays:

The compound is utilized as a probe in various biochemical assays to study enzyme interactions and cellular pathways. Its unique structure allows for:

- Enzyme Inhibition Studies: this compound can serve as an inhibitor in assays designed to evaluate enzyme kinetics and mechanisms of action. For example, it has been tested against enzymes involved in metabolic pathways relevant to cancer progression.

- Cellular Pathway Analysis: The compound aids in elucidating signaling pathways within cells. Its interactions with specific receptors can provide insights into cellular responses to external stimuli.

Materials Science

Development of Advanced Materials:

this compound is also being explored for its applications in materials science:

- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research indicates that such polymers could be used in drug delivery systems or as scaffolds for tissue engineering.

- Coatings and Adhesives: Its chemical properties make it suitable for developing coatings that require specific adhesion characteristics or resistance to environmental degradation.

Case Studies and Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in breast/prostate cancer cells |

| Neuroprotective Effects | Inhibits acetylcholinesterase | |

| Biological Research | Enzyme Inhibition Studies | Effective inhibitor for metabolic enzymes |

| Cellular Pathway Analysis | Provides insights into receptor signaling | |

| Materials Science | Polymer Synthesis | Enhanced mechanical properties |

| Coatings and Adhesives | Improved resistance to environmental factors |

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Crystallographic Properties

Key Compounds :

N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide ():

- Substituents : 3,5-dimethylphenyl, trichloromethyl.

- Crystallography : Two molecules per asymmetric unit; distinct lattice constants due to trichloro group.

- Properties : The electron-withdrawing trichloro group enhances crystallinity but reduces solubility compared to the pyridylthio analog.

N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide ():

- Substituents : 3,5-dimethylphenyl, 4-hydroxyphenyl.

- Properties : The hydroxyl group improves hydrophilicity (solubility: ~$209/500mg) versus the hydrophobic pyridylthio group.

Comparison Table :

Key Compounds :

Phenoxyaromatic Acid Analogues (): Examples: Compounds 19p, 19q, 19r (substituents: biphenyl, cyanophenyl, diethylamino). Activity: Radiotherapy sensitizers with substituent-dependent efficacy. Pyridylthio analogs may exhibit improved binding to redox-active enzymes due to sulfur’s electron transport capacity.

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (): Substituents: Diethylamino, 2,6-dimethylphenyl. Activity: Used as a pesticide or local anesthetic; diethylamino group increases lipophilicity for membrane penetration.

Comparison Table :

Structural and Electronic Effects

- Electron-Withdrawing vs. Donating Groups: Trichloro () and cyano () substituents reduce electron density, altering reactivity. Dimethyl and methoxy groups () enhance electron density, favoring aromatic interactions.

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-pyridylthio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that allows it to interact with various biological targets. The compound contains a dimethylphenyl group and a pyridylthio moiety, which contribute to its bioactivity.

The mechanism of action for this compound involves its binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. The precise pathways affected can vary based on the biological context and the specific targets engaged by the compound.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrate significant antimicrobial activity, suggesting potential applications in treating infections .

2. Anticancer Properties

Studies have explored the anticancer potential of this compound and its derivatives. The ability to inhibit cancer cell proliferation has been observed in several assays, indicating that this compound may act as a lead compound for developing new anticancer agents .

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes involved in disease pathways. For example, some studies have focused on its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is relevant in diabetes treatment. Compounds derived from similar structures showed promising IC50 values indicating potent inhibition .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study 1: Antimicrobial Screening

A study evaluated various acetamide derivatives for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, showcasing the potential of these compounds in drug development . -

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis and evaluation of acetamide derivatives for anticancer activity. The findings revealed that several compounds effectively inhibited cancer cell lines through apoptosis induction mechanisms . -

Case Study 3: Enzyme Inhibition

A detailed investigation into enzyme inhibition demonstrated that this compound could significantly inhibit PTP1B with an IC50 value comparable to leading therapeutic agents targeting diabetes .

Data Tables

| Biological Activity | Activity Type | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | Varies by strain |

| Anticancer | Cell Proliferation Inhibition | IC50 values < 10 µM |

| Enzyme Inhibition | PTP1B Inhibition | IC50 = 4.48 µM |

Q & A

Q. Troubleshooting :

- Verify reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Repurify using acidic/basic washes to remove residual starting materials .

Quantitative Analysis : Use integration ratios to identify impurities. For example, a 1:0.1 integral ratio for product:impurity suggests 90% purity .

- Advanced Tools : 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography provides definitive structural confirmation .

Q. What strategies are effective for studying biological interactions of this compound?

- Target Identification :

- Molecular Docking : Screen against kinase or protease targets using AutoDock Vina. The pyridylthio group often binds to metal ions (e.g., Zn²⁺ in enzyme active sites) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) with immobilized protein targets .

- Enzyme Assays : Test inhibition of acetylcholinesterase or cyclooxygenase-2 at varying concentrations (IC₅₀ calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.